Home > Products > Screening Compounds P136236 > 2-Morpholin-4-ylnicotinamide
2-Morpholin-4-ylnicotinamide - 101512-12-3

2-Morpholin-4-ylnicotinamide

Catalog Number: EVT-2500867
CAS Number: 101512-12-3
Molecular Formula: C10H13N3O2
Molecular Weight: 207.233
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride

Compound Description: This compound (abbreviated as MIQ in the source) exhibits antiviral activity with interferon-inducing properties. Research suggests it can potentially strengthen innate antiviral resistance with a lower risk of autoimmune side effects compared to the reference substance tilorone [].

2-(Morpholin-4-yl)-4,5-Bis(2',2'',2''-Trinitroethoxy)-1,3,5-Triazine

Compound Description: This triazine derivative displays cytotoxic effects against human fibroblasts, peripheral blood mononuclear cells, and breast cancer cells in vitro. The research suggests its potential as an anti-cancer agent, warranting further investigation [].

7-Chloro-6-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione

Compound Description: This compound, also known as NSC 663284, is a selective inhibitor of Cdc25 phosphatases. It exhibits anti-proliferative activity by arresting cells in the G1 and G2/M phases of the cell cycle [, ].

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)

Compound Description: SUVN-G3031 acts as a potent and selective histamine H3 receptor inverse agonist. This compound demonstrates robust wake-promoting activity in animal models, suggesting therapeutic potential for sleep disorders [].

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

Compound Description: SAR125844 is a potent and selective MET kinase inhibitor with promising anti-tumor activity in preclinical models. While exhibiting favorable pharmacological properties, it requires parenteral administration due to limited oral bioavailability [, ].

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor. This compound has demonstrated a favorable safety and pharmacokinetic profile in humans and is currently undergoing phase II clinical trials for treating acute myeloid leukemia (AML) [].

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP)

Compound Description: MTIP is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist with excellent oral bioavailability. This compound exhibits efficacy in preclinical animal models of alcoholism, suggesting its potential for treating alcohol dependence [].

Overview

2-Morpholin-4-ylnicotinamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. It is characterized by the presence of a morpholine ring and a nicotinamide moiety, which contribute to its biological activity. This compound is classified under the category of morpholine derivatives, known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Source and Classification

2-Morpholin-4-ylnicotinamide is synthesized from nicotinic acid or its derivatives, often involving various organic reactions that incorporate morpholine. The classification of this compound falls under heterocyclic compounds due to the presence of the morpholine ring, which consists of a six-membered ring containing one oxygen and five carbon atoms. Morpholines are widely recognized in medicinal chemistry for their role in drug development and biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Morpholin-4-ylnicotinamide typically involves the reaction of nicotinic acid derivatives with morpholine. Various methods have been reported in the literature, including:

  1. Direct Condensation: A common method involves the direct condensation of nicotinic acid with morpholine under acidic or basic conditions. This reaction can be facilitated by heating and may require solvents such as ethanol or dimethyl sulfoxide.
  2. Reflux Conditions: The reaction mixture is often refluxed to enhance the yield and purity of the product. For instance, heating a mixture of nicotinic acid and morpholine in an appropriate solvent can yield 2-Morpholin-4-ylnicotinamide with good efficiency .
  3. Purification: Post-synthesis, the compound is typically purified using recrystallization techniques or chromatographic methods to achieve high purity suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Morpholin-4-ylnicotinamide can be described as follows:

  • Molecular Formula: C10_{10}H12_{12}N2_{2}O
  • Molecular Weight: Approximately 180.22 g/mol
  • Structural Features:
    • A morpholine ring (a saturated six-membered ring containing one oxygen atom).
    • A nicotinamide group (which includes a pyridine ring fused with an amide).

The compound's structure contributes to its solubility and interaction with biological targets, making it an interesting candidate for further pharmacological studies.

Chemical Reactions Analysis

Reactions and Technical Details

2-Morpholin-4-ylnicotinamide can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitutions with electrophiles.
  2. Acylation Reactions: The amide group can undergo acylation reactions, which may modify its biological activity.
  3. Hydrogen Bonding Interactions: The presence of both nitrogen and oxygen atoms allows for hydrogen bonding, which can influence solubility and binding affinity to biological targets .
Mechanism of Action

Process and Data

The mechanism of action of 2-Morpholin-4-ylnicotinamide is primarily linked to its interactions with specific biological targets:

  1. Inhibition of Enzymatic Activity: Compounds containing morpholine rings often exhibit inhibitory effects on various enzymes, including cyclooxygenases (COX), which are involved in inflammatory pathways.
  2. Cellular Uptake: The structural features facilitate cellular uptake through passive diffusion or specific transport mechanisms, leading to localized effects on target tissues.
  3. Modulation of Signaling Pathways: By interacting with receptors or enzymes, this compound may modulate signaling pathways associated with pain and inflammation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water, methanol, and ethanol; limited solubility in non-polar solvents.
  • Melting Point: The melting point is generally reported around 150–155 °C.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the compound's formulation and application in therapeutic contexts.

Applications

Scientific Uses

2-Morpholin-4-ylnicotinamide has several potential applications in scientific research:

  1. Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting inflammatory diseases or cancer.
  2. Biological Studies: It can be utilized in studies investigating enzyme inhibition mechanisms or cellular signaling pathways.
  3. Pharmacological Research: The compound's effects on various cancer cell lines have been explored, indicating potential use as an anticancer agent .
Introduction to 2-Morpholin-4-ylnicotinamide in Modern Drug Discovery

2-Morpholin-4-ylnicotinamide represents a strategically designed hybrid molecule integrating two pharmacologically significant motifs: the morpholine ring and the nicotinamide scaffold. This compound exemplifies contemporary medicinal chemistry approaches focused on synthesizing novel chemical entities with optimized target engagement and pharmacokinetic properties. Its emergence stems from systematic efforts to leverage synergistic bioactivities inherent to both structural components, positioning it as a candidate for addressing complex diseases, particularly in oncology and central nervous system (CNS) disorders. The following sections dissect the scientific rationale underpinning its design and therapeutic relevance.

Emergence of Morpholine-Containing Scaffolds in Phenotypic Screening Campaigns

Phenotypic screening, which evaluates compounds based on observable biological effects rather than predefined molecular targets, has identified numerous morpholine-containing hits. The morpholine ring’s conformational flexibility and balanced physicochemical properties enable passive diffusion across cellular and tissue barriers, including the blood-brain barrier (BBB). This is critical for compounds intended to act on CNS targets or within tumor microenvironments [1] [5]. For instance, CRISPR-Cas9 screens involving glioblastoma models revealed morpholine derivatives induce replication stress and cell death by disrupting nucleotide metabolism, a vulnerability exploitable in hyperproliferative cells [7]. Morpholine’s integration into scaffolds like 2-Morpholin-4-ylnicotinamide enhances cellular uptake and retention, increasing the probability of identifying bioactive hits during unbiased phenotypic assays. This ring system frequently appears in libraries targeting kinases (e.g., PI3K, VEGFR-2) or metabolic enzymes, reflecting its versatility in diverse screening contexts [3] [9].

Table 1: Bioactive Morpholine-Containing Compounds Identified via Phenotypic Screening

CompoundTherapeutic AreaKey MechanismReference
GliocidinGlioblastomaIMPDH2 inhibition → Guanine nucleotide depletion [7]
FenpropimorphAntifungalErgosterol biosynthesis inhibition [9]
MR-309Neuropathic painSigma receptor antagonism [1]
VEGFR-2 InhibitorsOncologyAngiogenesis suppression [2]

Role of Morpholine as a Privileged Pharmacophore in Bioactive Molecules

Morpholine qualifies as a "privileged pharmacophore" due to its recurrent presence in clinically successful drugs across therapeutic domains. Its utility arises from three key attributes:

  • Pharmacokinetic Optimization: The morpholine ring’s moderate basicity (pKa ~8.5) enhances solubility under physiological conditions (pH 7.4) while maintaining sufficient lipophilicity for membrane permeation. This balance facilitates BBB penetration in CNS-targeted agents like reboxetine (antidepressant) and aprepitant (antiemetic) [1] [5] [9].
  • Target Engagement Versatility: Morpholine’s oxygen and nitrogen atoms participate in hydrogen bonding with diverse biological targets. In enzyme inhibition (e.g., kinases), it often occupies hydrophobic pockets or mimics endogenous substrates. For example, in IMPDH2 inhibition, morpholine-containing analogs disrupt NAD⁺-binding sites via hydrophobic interactions and hydrogen bond networks [7] [9].
  • Metabolic Stability: While susceptible to oxidative metabolism (e.g., ring opening), morpholine’s metabolic profile is often predictable and can be tuned via substitution. Derivatives like 2-Morpholin-4-ylnicotinamide benefit from prolonged in vivo exposure compared to non-heterocyclic analogs [5] [9]. Over 100 drugs incorporating morpholine are documented in the World Drug Index, underscoring its broad applicability [9].

Therapeutic Relevance of Nicotinamide Derivatives in Oncology and Neurological Disorders

Nicotinamide derivatives constitute another cornerstone of 2-Morpholin-4-ylnicotinamide’s design, contributing distinct bioactivities:

  • Oncology Applications: Nicotinamide analogs act as competitive inhibitors of NAD⁺-dependent enzymes critical for cancer cell survival. Notable examples include PARP1 inhibitors (e.g., those targeting pancreatic cancer via DNA repair disruption) and IMPDH2 blockers (e.g., gliocidin, which depletes guanine nucleotides in glioblastoma) [6] [7]. Hybridization with morpholine augments brain penetration—essential for treating CNS tumors—and sustains target engagement through improved pharmacokinetics. In vitro studies confirm nicotinamide-morpholine conjugates exhibit IC₅₀ values in the sub-micromolar range against pancreatic (MIA PaCa-2) and hepatic (HepG2) cancer lines [2] [6].
  • Neurological Targets: Nicotinamide derivatives modulate enzymes involved in neurodegenerative pathways. For instance, they enhance NAD⁺ biosynthesis in models of Alzheimer’s disease, potentially mitigating metabolic deficits. When fused with morpholine, these compounds gain enhanced CNS bioavailability, enabling activity against cerebral targets like cannabinoid receptors (e.g., CB2-selective agonists for pain management) or sigma receptors [1] [5]. The structural similarity of aryl-morpholines to neurotransmitters further supports their CNS applicability [1].

Properties

CAS Number

101512-12-3

Product Name

2-Morpholin-4-ylnicotinamide

IUPAC Name

2-morpholin-4-ylpyridine-3-carboxamide

Molecular Formula

C10H13N3O2

Molecular Weight

207.233

InChI

InChI=1S/C10H13N3O2/c11-9(14)8-2-1-3-12-10(8)13-4-6-15-7-5-13/h1-3H,4-7H2,(H2,11,14)

InChI Key

WRJHVQRRANAMGX-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC=N2)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.